molecular formula C14H11F3N2O2 B1389762 Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate CAS No. 1214361-54-2

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

Cat. No.: B1389762
CAS No.: 1214361-54-2
M. Wt: 296.24 g/mol
InChI Key: GQEABZIYDWLFGA-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and 3-pyridylboronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple the 2-chloronicotinic acid with the 3-pyridylboronic acid, forming the desired pyridine ring structure.

    Esterification: The resulting product is then subjected to esterification using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the ester or trifluoromethyl groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of nicotinate derivatives with biological targets.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The pyridine ring and trifluoromethyl group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:

    Ethyl 2-(pyridin-3-yl)nicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.

    2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid: Contains a carboxylic acid group instead of an ester group, influencing its solubility and biological activity.

Properties

IUPAC Name

ethyl 2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-5-6-11(14(15,16)17)19-12(10)9-4-3-7-18-8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEABZIYDWLFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202481
Record name Ethyl 6-(trifluoromethyl)[2,3′-bipyridine]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214361-54-2
Record name Ethyl 6-(trifluoromethyl)[2,3′-bipyridine]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214361-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(trifluoromethyl)[2,3′-bipyridine]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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